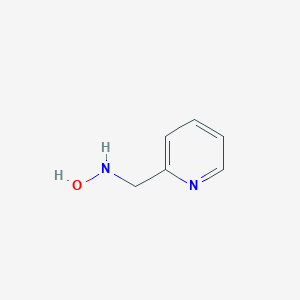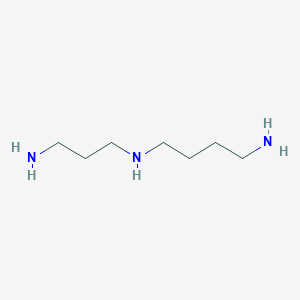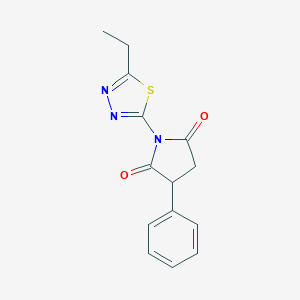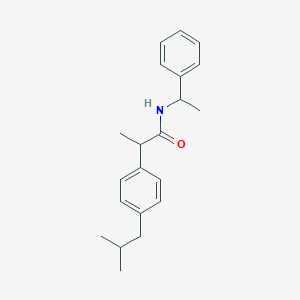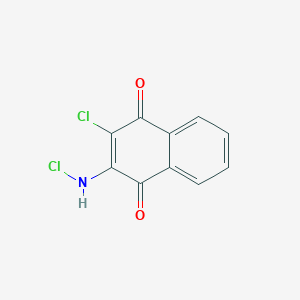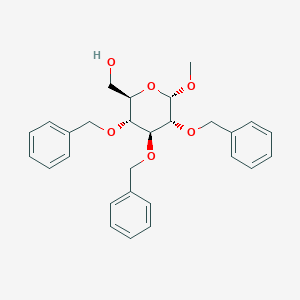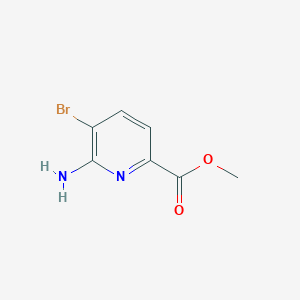
Methyl 6-amino-5-bromopicolinate
Übersicht
Beschreibung
Methyl 6-amino-5-bromopicolinate is a compound that is closely related to various brominated pyridine derivatives, which are often used as intermediates in the synthesis of more complex molecules. These compounds, including 6-bromopicoline and its derivatives, are of significant interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a high-yielding preparation of 6,6'-dimethyl-2,2'-bipyridine from 6-bromopicoline has been achieved through reductive homocoupling, which could be catalyzed by either nickel or palladium catalysts . Another study describes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar brominated pyridine core to methyl 6-amino-5-bromopicolinate . These methods could potentially be adapted for the synthesis of methyl 6-amino-5-bromopicolinate by modifying the functional groups attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 6-amino-5-bromopicolinate has been characterized using various techniques. Single crystal X-ray diffraction (SCXRD) has been employed to determine the crystal structure of a monohydrate organic salt derived from a related compound, 2-amino-5-bromo-6-methyl-4-pyrimidinol . Additionally, copper(II) complexes with 6-bromopicolinic acid have been analyzed, revealing coordination polyhedra and providing insights into the molecular geometry that could be relevant for methyl 6-amino-5-bromopicolinate .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives has been studied, showing that these compounds can undergo various chemical reactions. For example, the bromine atoms in 5,7-dibromo-2-methyl-8-hydroxyquinoline were replaced with amino groups to afford different amino derivatives, indicating that brominated pyridines can participate in nucleophilic substitution reactions . This suggests that methyl 6-amino-5-bromopicolinate could also undergo similar reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives have been investigated through experimental and computational methods. Vibrational modes, optical band gaps, and maximum absorption wavelengths have been estimated using techniques like infrared absorption spectroscopy and UV-Vis absorption spectroscopy . The thermal stability and degradation profiles of these compounds have been analyzed using thermal gravimetric-differential thermal analysis (TG-DTA) . These studies provide a foundation for understanding the properties of methyl 6-amino-5-bromopicolinate, which are likely to be similar due to the structural resemblance.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Amines and Cancer Research
Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, could influence the incidence of cancer, particularly mammary gland cancer. This research underlines the significance of understanding chemical compounds and their formation during cooking and their potential health impacts (Snyderwine, 1994).
Antimalarial Agents and Metabolism
Studies on the metabolism of 8-aminoquinoline antimalarial agents highlight the importance of understanding the metabolic pathways and toxicology of chemical compounds, including the formation of metabolites that may have implications for erythrocyte health (Strother et al., 1981).
Neuroprotective Strategies in Stroke
Research into neuroprotective strategies for cerebrovascular stroke explores the complex signaling cascades and the potential of various compounds to mitigate secondary cerebral injury. This highlights the broad spectrum of chemical compound applications in medical research (Karsy et al., 2017).
Analytical Methods in Antioxidant Activity
The study of antioxidants requires comprehensive analytical methods to determine activity levels. Understanding the chemical properties and activity of compounds, including those related to "Methyl 6-amino-5-bromopicolinate," is crucial in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Bromination and Chemical Reactivity
Research into the regioselectivity of bromination in unsymmetrical dimethylpyridines addresses the chemical reactivity and properties of compounds, offering insights into how functional groups influence chemical reactions, a concept that could apply to studying "Methyl 6-amino-5-bromopicolinate" (Thapa et al., 2014).
Safety And Hazards
“Methyl 6-amino-5-bromopicolinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
methyl 6-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCMNQHZFOMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443774 | |
| Record name | Methyl 6-amino-5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-bromopicolinate | |
CAS RN |
178876-82-9 | |
| Record name | Methyl 6-amino-5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

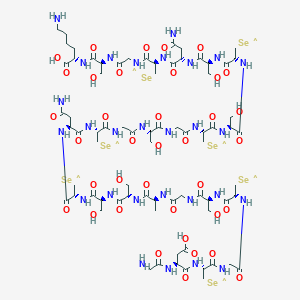
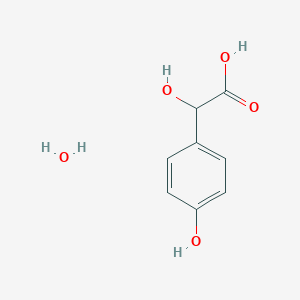
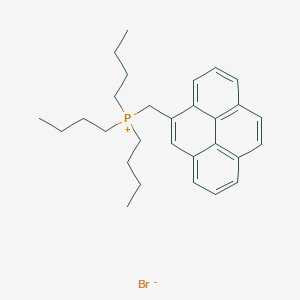
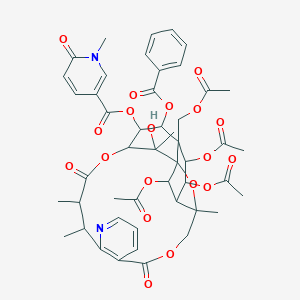
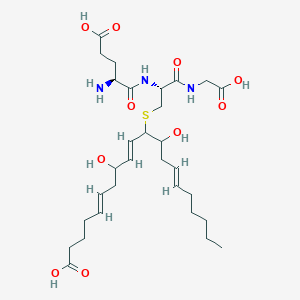
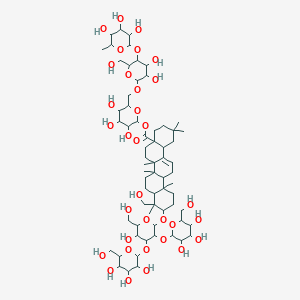
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
